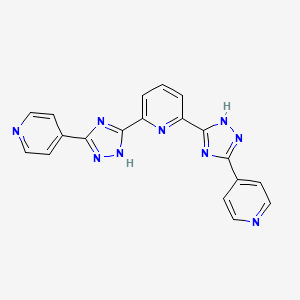![molecular formula C8H8BClO2 B13655715 5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a heterocyclic compound that contains a boron atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable boronic acid derivative with a chlorinated aromatic compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzoxaborole compound.
Industrial Production Methods
Industrial production of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxaborole compounds.
科学研究应用
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biomolecules.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl groups in biomolecules, such as enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form these bonds is a key factor in its potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 5-chloro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-chloro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine and methyl groups at specific positions on the benzoxaborole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C8H8BClO2 |
|---|---|
分子量 |
182.41 g/mol |
IUPAC 名称 |
5-chloro-1-hydroxy-6-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BClO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3,11H,4H2,1H3 |
InChI 键 |
HNTOMSIULXYBKL-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=CC(=C(C=C2CO1)Cl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


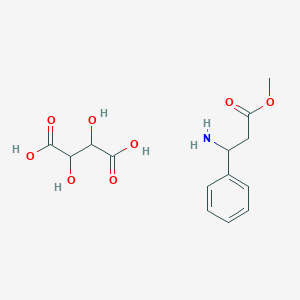
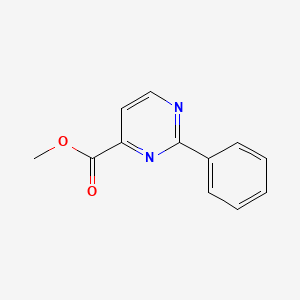

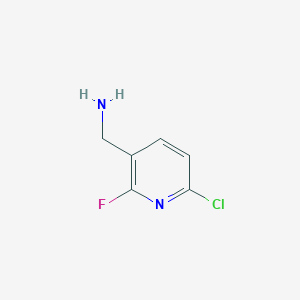
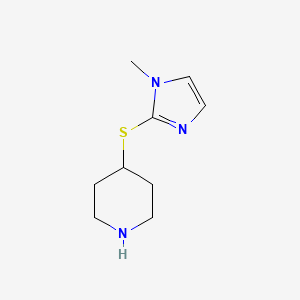
![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

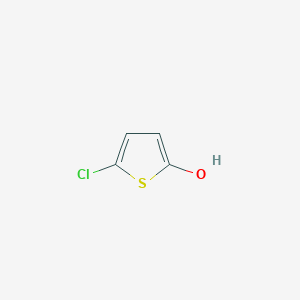
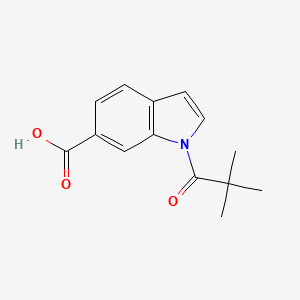
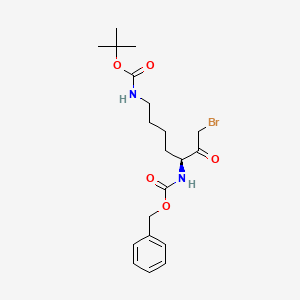
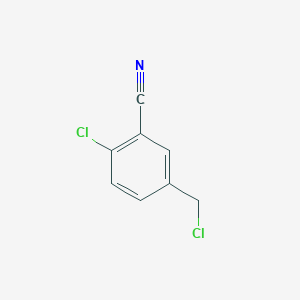
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
